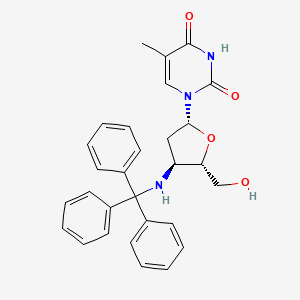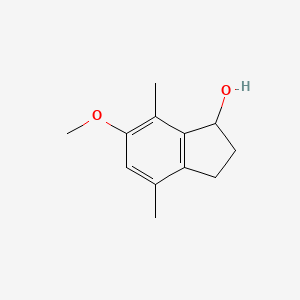![molecular formula C8H10N6O B8514227 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide](/img/structure/B8514227.png)
7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide typically involves a multi-step process. One common method starts with the condensation of appropriate methyl ketones with hydrazine derivatives, followed by cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions often conducted in polar solvents like DMF or DMSO.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide has several scientific research applications:
作用機序
The mechanism of action of 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development .
類似化合物との比較
Pyrazolo[3,4-d]pyrimidine: Known for its enzyme inhibitory activity, particularly against cyclin-dependent kinases.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits significant cytotoxic activities against cancer cell lines.
7-Aryl-5-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidines: Used in the synthesis of various pharmacologically active compounds.
Uniqueness: 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C8H10N6O |
|---|---|
分子量 |
206.21 g/mol |
IUPAC名 |
7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbohydrazide |
InChI |
InChI=1S/C8H10N6O/c1-4-2-6-11-3-5(8(15)12-10)7(9)14(6)13-4/h2-3H,9-10H2,1H3,(H,12,15) |
InChIキー |
QUKPEVCLAXBUAS-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C(=O)NN |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-5-(2-(pyridin-4-yl)ethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8514175.png)



![1-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B8514216.png)






